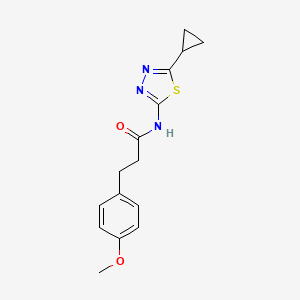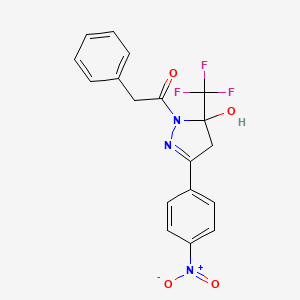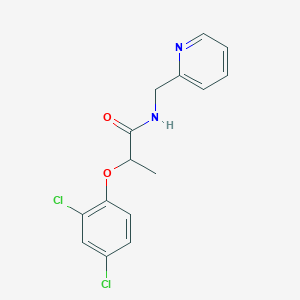![molecular formula C22H20ClNO6S B5024647 ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5024647.png)
ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a molecular formula of C23H22ClNO6S This compound is characterized by its thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions. This step forms the five-membered ring structure containing sulfur and nitrogen atoms.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between an aldehyde and the thiazolidinone core. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the double bond.
Etherification: The chlorobenzyl ether group can be introduced through an etherification reaction, where the hydroxyl group of the benzylidene moiety reacts with a chlorobenzyl halide in the presence of a base, such as potassium carbonate.
Esterification: The final step involves the esterification of the thiazolidinone core with ethyl acetate in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding saturated compound.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent, given its structural similarity to other bioactive thiazolidinones.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can interact with the active site of enzymes, inhibiting their activity. Additionally, the benzylidene and ether groups can enhance binding affinity and selectivity towards specific targets. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidinone derivatives, such as:
Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: Similar structure but with an ethoxy group instead of a methoxy group.
Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-chlorobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: Similar structure but with a chlorobenzylidene group instead of a methoxybenzylidene group.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
ethyl 2-[(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO6S/c1-3-29-20(25)12-24-21(26)19(31-22(24)27)11-14-8-9-17(18(10-14)28-2)30-13-15-6-4-5-7-16(15)23/h4-11H,3,12-13H2,1-2H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQXUMMJHLQKNL-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-8-methylsulfanyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline](/img/structure/B5024570.png)

![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5024595.png)

![1-[4-(2,4-Dichloro-6-methylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B5024611.png)
![2-(4-Benzyl-2,2-dimethyloxan-4-yl)-3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol;hydrochloride](/img/structure/B5024627.png)
![1-[2-Hydroxy-6-methyl-2-(2-methylbutan-2-yl)-4,6-diphenylcyclohex-3-en-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B5024628.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5024639.png)
![1-cycloheptyl-N-isopropyl-6-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024654.png)
![2-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole;hydrobromide](/img/structure/B5024674.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5024681.png)
![[1-[1-(3-Phenylpropyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B5024684.png)

![3-chloro-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5024689.png)
